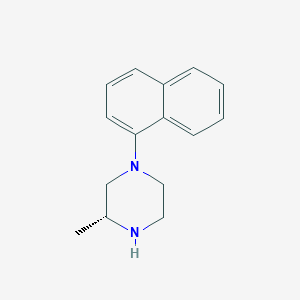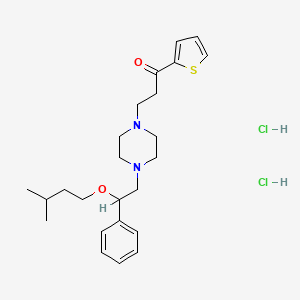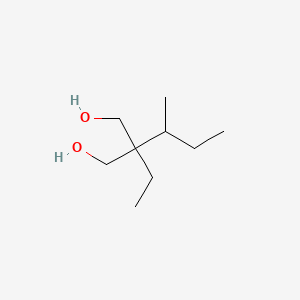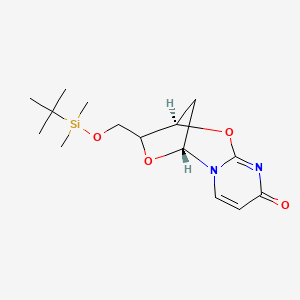
3-Methyl-1-naphthalen-1-yl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-naphthalen-1-yl-piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their ability to interact with biological targets effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-naphthalen-1-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-naphthalen-1-yl-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-naphthalen-1-yl-piperazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 3-Methyl-1-naphthalen-1-yl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-1-naphthalen-1-yl-piperazine include other piperazine derivatives, such as:
- 1-Naphthalen-1-yl-piperazine
- 1-(1-Naphthylmethyl)piperazine
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity .
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)



